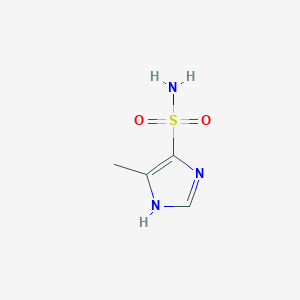

5-Methyl-1H-imidazole-4-sulfonamide

Description

Properties

IUPAC Name |

5-methyl-1H-imidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-3-4(7-2-6-3)10(5,8)9/h2H,1H3,(H,6,7)(H2,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKPVTGGRKQGCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methyl 1h Imidazole 4 Sulfonamide and Its Derivatives

Strategic Approaches to the Imidazole-4-sulfonamide Core Synthesis

The construction of the central imidazole-4-sulfonamide scaffold requires careful strategic planning to ensure high yields and regioselectivity. Various synthetic strategies have been developed to achieve this, ranging from multi-step pathways to the incorporation of green chemistry principles.

Multi-Step Convergent and Divergent Synthetic Pathways

The synthesis of complex molecules like 5-methyl-1H-imidazole-4-sulfonamide often employs either convergent or divergent strategies.

Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. sathyabama.ac.in This strategy is particularly useful for creating a library of related compounds for SAR studies. For example, a core imidazole (B134444) intermediate can be synthesized and then reacted with various sulfonyl chlorides to produce a range of sulfonamide derivatives. A palladium-catalyzed divergent synthesis has been developed for producing multisubstituted imidazoles and quinazolines from N-allylamidines. nih.gov

Regioselective Functionalization of the Imidazole Ring System

Achieving the desired substitution pattern on the imidazole ring is a significant challenge in the synthesis of these compounds. Regioselective functionalization is key to controlling the placement of the methyl and sulfonamide groups at the C5 and C4 positions, respectively.

Several methods have been developed for the regiocontrolled synthesis of substituted imidazoles. rsc.org These methods often involve the careful choice of starting materials and reaction conditions. For instance, the use of directing groups can guide the substitution to a specific position on the imidazole ring. Metalation followed by reaction with an electrophile is a common strategy for introducing substituents at specific carbons. researchgate.net Furthermore, a novel synthesis of imidazoles from electron-withdrawing group-substituted allenyl sulfonamides and amines has been shown to produce 4- and 5-functionalized imidazoles regioselectively, depending on the substituents on the nitrogen atoms. acs.orgnih.govfigshare.com

Protection-deprotection strategies are also employed to achieve regioselectivity. For example, to direct sulfonylation to the 4-position, the N1 nitrogen can be temporarily protected.

Employment of Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on the use of environmentally benign methods. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. wjbphs.comresearchgate.net

In the context of imidazole synthesis, green chemistry approaches include:

Use of greener solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or ethanol. wjbphs.com

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. rsc.org This includes the use of biocatalysts, such as lemon juice, which has been used for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.net

Solvent-free reactions: Conducting reactions without a solvent can significantly reduce waste and simplify purification. asianpubs.org

Microwave-assisted synthesis: This technique can accelerate reaction rates, leading to higher yields and cleaner reactions. wjbphs.com

Derivatization and Analogue Synthesis for Structure-Activity Probing

Once the core this compound structure is obtained, derivatization is carried out to explore the structure-activity relationships (SAR). This involves systematically modifying different parts of the molecule to understand how these changes affect its biological activity.

Substitutions on the Imidazole Nitrogen Atoms (N1, N3)

The nitrogen atoms of the imidazole ring (N1 and N3) are key sites for modification. Alkylation, arylation, or acylation at these positions can significantly influence the compound's properties.

The regioselective N-alkylation of complex imidazoles can be achieved through selective N3-alkylation followed by deprotection of N1. researchgate.net The nature of the substituent on the imidazole nitrogen can impact the molecule's interaction with biological targets. For example, studies on some imidazole derivatives have shown that the placement of an aliphatic group on the imidazole nitrogen can lead to a loss of activity in certain assays, while aromatic rings can enhance potency.

Modifications at the C2 Position of the Imidazole Ring

The C2 position of the imidazole ring is another important site for derivatization. Introducing various substituents at this position can modulate the electronic properties and steric profile of the molecule, which can in turn affect its biological activity.

For some imidazole-based compounds, small substitutions such as methyl or ethyl groups at the C2 position have been shown to be favorable for activity, while larger groups can lead to a decrease in potency. mdpi.com The synthesis of derivatives with modifications at the C2 position allows for a detailed exploration of the SAR and the optimization of the lead compound. For example, a series of benzimidazole (B57391) sulfonamides containing a substituted pyrazole (B372694) ring at the C2 position have been synthesized and evaluated for their biological activity. mdpi.com

Diversification of the Sulfonamide Nitrogen Substituents

The functionalization of the sulfonamide nitrogen atom (N-substitution) is a cornerstone of medicinal chemistry, as it allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. For the this compound series, diversification is typically achieved by reacting the parent sulfonyl chloride, 5-methyl-1H-imidazole-4-sulfonyl chloride uni.lu, or its N-protected analogues, with a wide range of primary and secondary amines.

One common strategy involves the condensation of an imidazole-4-sulfonyl chloride with various amines. For instance, related studies on 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride have demonstrated its reaction with aniline (B41778) and 3-chloroaniline (B41212) in the presence of a base like sodium carbonate to yield the corresponding N-aryl sulfonamides. researchgate.netresearchgate.net This approach can be broadly applied to generate extensive libraries of N-substituted derivatives. The reaction of both the imine and secondary amine groups of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine with various sulfonyl chlorides further illustrates the versatility of sulfonamide bond formation. mdpi.com

Another approach involves reacting a primary sulfonamide with reagents to introduce different substituents. The synthesis of novel pyrrol-2-one derivatives containing two sulfonamide groups has been achieved through a one-pot, three-component reaction, showcasing an advanced method for creating complex molecules with multiple sulfonamide functionalities. acs.org These strategies enable the introduction of a vast array of substituents, including alkyl, aryl, heteroaryl, and functionalized chains, onto the sulfonamide nitrogen.

Table 1: Examples of N-Sulfonamide Diversification Reactions

| Starting Imidazole Derivative | Amine/Reagent | Resulting Derivative Type | Reference |

|---|---|---|---|

| 5-Chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride | Aniline | N-Phenyl-1H-imidazole-4-sulfonamide | researchgate.net |

| 5-Chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride | 3-Chloroaniline | N-(3-Chlorophenyl)-1H-imidazole-4-sulfonamide | researchgate.net |

| 2-(4,5-Dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine | 4-Methylbenzene-1-sulfonyl chloride | N,N'-bis-Sulfonylated derivative | mdpi.com |

These examples underscore the chemical tractability of the sulfonamide group, allowing for systematic exploration of the chemical space around the this compound core.

Preparation of Advanced Building Blocks for Peptide and Conjugate Chemistry

The integration of non-canonical amino acids and heterocyclic scaffolds into peptides is a powerful strategy for developing novel therapeutics with enhanced stability and activity. The this compound core can be elaborated into advanced building blocks suitable for solid-phase peptide synthesis (SPPS) and bioconjugation. fluorochem.co.uk

For incorporation into a growing peptide chain using modern synthetic protocols, the imidazole building block must be appropriately protected. nih.gov The most common strategy for peptide synthesis is Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS). nih.gov To be compatible with this methodology, a derivative of this compound would require an N-Fmoc protected amino group and a free carboxylic acid to enable coupling. This can be achieved by functionalizing one of the imidazole nitrogens or the methyl group with a protected amino acid moiety.

Furthermore, the sulfonamide itself can be part of the peptide backbone or a side-chain modification. Methods for building peptide chains that contain sulfonyl-modified amines, either at the N-terminus or within an amino acid side chain, have been developed for SPPS. google.com Imidazole-4,5-dicarboxylic acid, a related scaffold, has been successfully used to create peptide-like macrocycles, demonstrating the utility of imidazole derivatives in constructing complex, natural product-like structures. mdpi.com

For conjugate chemistry, the this compound scaffold can be functionalized with a reactive handle suitable for bioconjugation reactions. This might involve introducing groups such as alkynes or azides for "click" chemistry, maleimides for reaction with thiols, or activated esters for reaction with amines on biomolecules.

Table 2: Conceptual Building Blocks for Peptide and Conjugate Synthesis

| Building Block Structure Concept | Intended Application | Key Features | Relevant Principles |

|---|---|---|---|

| Fmoc-N(imidazole)-CH(CH₃)-COOH | Peptide Synthesis (SPPS) | Fmoc-protected nitrogen for chain elongation; free carboxyl for coupling. | nih.gov |

| 5-Methyl-1H-imidazole-4-sulfonyl-(L-amino acid) | Peptide Side-Chain Modification | Pre-formed sulfonamide linkage to an amino acid side chain. | google.com |

| Azidoethyl-substituted this compound | Bioconjugation (Click Chemistry) | Terminal azide (B81097) for copper-catalyzed or strain-promoted cycloaddition. | fluorochem.co.uk |

The development of these specialized building blocks is crucial for expanding the utility of this compound beyond traditional small molecule drug discovery into the realms of peptidomimetics and chemical biology.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of 5 Methyl 1h Imidazole 4 Sulfonamide Analogues

Analysis of Substituent Effects on Biological Activity Profiles

The biological activity of 5-Methyl-1H-imidazole-4-sulfonamide analogues is highly dependent on the nature and position of substituents on both the imidazole (B134444) and phenyl rings. Research has shown that the introduction of different functional groups can significantly alter the potency and selectivity of these compounds.

For instance, studies on related sulfonamide derivatives have indicated that the presence of electron-withdrawing groups, such as a nitro group, on an aromatic ring can enhance antibacterial activity compared to electron-donating groups like methyl or methoxy. nih.gov This suggests that modifying the electronic properties of the molecule can directly impact its biological function.

In the context of anticancer activity, the substitution pattern on the imidazole and any associated phenyl rings plays a crucial role. For example, in a series of tri-aryl imidazole-benzene sulfonamide hybrids, specific substitutions led to potent and selective inhibition of carbonic anhydrase IX and XII, which are tumor-associated enzymes. mdpi.com The placement of bulky or hydrophobic substituents can also influence activity. For example, while some larger, apolar groups on a piperidine (B6355638) linker attached to a related heterocyclic core increased activity, excessively bulky substituents led to a complete loss of potency, highlighting a delicate balance in the size and nature of the substituent. frontiersin.org

The following table summarizes the effects of different substituents on the biological activity of related imidazole and sulfonamide compounds, providing insights that can be extrapolated to the this compound scaffold.

| Compound Series | Substituent Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Aryl Sulfonamides | Electron-withdrawing groups (e.g., nitro) | Increased antibacterial activity | nih.gov |

| Aryl Sulfonamides | Electron-donating groups (e.g., methyl, methoxy) | Decreased antibacterial activity compared to electron-withdrawing groups | nih.gov |

| Tri-aryl Imidazole-Benzene Sulfonamides | Specific substitutions leading to selective CA IX and XII inhibition | Potent and selective anticancer activity | mdpi.com |

| Piperidine-linked Dihydropyrazolones | Bulky, apolar groups on piperidine | Increased activity up to a certain size | frontiersin.org |

| Bicyclic 2-pyridones | Introduction of a C6-amine with a C8-methoxy substituent | Little to no improvement in activity | rsc.org |

Impact of Sulfonamide Positional Isomerism on Molecular Interactions

The position of the sulfonamide group on the imidazole ring is a critical determinant of the molecule's three-dimensional structure and its ability to interact with biological targets. Positional isomerism can drastically alter the orientation of key functional groups, thereby affecting binding affinity and selectivity.

For example, in a study of cobalt(II)-phenylimidazole complexes, the positional isomerism of a DAT (diazolidine-2,4,5-trione) group influenced the molecular and supramolecular structures, leading to predictable hydrogen bonding motifs. researchgate.net While not directly involving a sulfonamide, this highlights the general principle that the relative positions of functional groups dictate intermolecular interactions.

The successful synthesis and characterization of various positional isomers of sulfonamide-containing compounds have been confirmed through techniques like infrared spectroscopy, mass spectrometry, and NMR. researchgate.net X-ray crystallography of these isomers has revealed distinct hydrogen bonding patterns, underscoring the structural consequences of isomerism. researchgate.net

Conformational Dynamics and Preferred Ligand Conformations

The flexibility of the sulfonamide linker and the rotational freedom of the imidazole and phenyl rings contribute to the conformational dynamics of this compound analogues. Understanding the preferred conformations in different environments is crucial for predicting their binding modes.

Computational studies, such as conformational analysis, can reveal the energy landscape of these molecules and identify low-energy, stable conformations. researchgate.net For instance, the conformational properties of N-[1-(4-methyl-1H-imidazol-2-yl)ethyl]acetamide were shown to be influenced by the environment, with different stable conformations emerging in low and high polarity solvents. nih.gov The rotation of the imidazole ring, influenced by factors like tautomerization, can significantly alter the spatial arrangement of the molecule. nih.gov

Theoretical studies on simple sulfonamides like HS(O)2NH2 have shown that the orientation of the NH2 and SO2 groups is eclipsed. researchgate.net The rotational barrier around the S-N bond is influenced by repulsive interactions and anomeric effects. researchgate.net These fundamental conformational preferences can be extrapolated to more complex imidazole sulfonamides.

Molecular Recognition Studies of Imidazole Sulfonamide Derivatives with Biological Targets

The biological activity of this compound analogues stems from their ability to be recognized by and bind to specific biological targets, such as enzymes and receptors. This recognition is governed by a combination of non-covalent interactions.

The imidazole moiety itself is a key player in molecular recognition, capable of acting as a proton donor or acceptor and participating in various weak interactions. nih.gov When combined with a sulfonamide group, the resulting molecule can form a network of interactions with a target's active site. nih.gov

Hydrogen bonds are fundamental to the binding of sulfonamide derivatives. The sulfonamide group (-SO2NH2) and the imidazole ring both contain hydrogen bond donors and acceptors. The N-H protons of the sulfonamide and the imidazole ring can form hydrogen bonds with electronegative atoms (O, N) on the protein target, while the sulfonyl oxygens and the imidazole nitrogens can act as hydrogen bond acceptors. nih.govresearchgate.net

In docking studies of imidazole derivatives with the Mpro protein of SARS-CoV-2, multiple hydrogen bonds were observed between the ligand and key amino acid residues like GLY143, ASP187, and GLN189. nih.gov The geometry of these hydrogen bonds, including bond lengths and angles, is crucial for stabilizing the ligand-target complex. acs.org The protonation state of the imidazole ring, which is influenced by the surrounding microenvironment, can also affect the hydrogen bonding network. yasara.org

Beyond hydrogen bonding, hydrophobic and van der Waals interactions play a significant role in the binding of these ligands. The methyl group on the imidazole ring and any aromatic rings in the analogue contribute to hydrophobic interactions with nonpolar regions of the binding site.

| Interaction Type | Contributing Groups | Example Target Residues | Significance | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | Sulfonamide (-SO2NH2), Imidazole N-H | GLY143, ASP187, GLN189 (Mpro) | Key for anchoring the ligand in the binding site | nih.gov |

| Hydrophobic Interactions | Methyl group, Phenyl rings | Thr125, Ala128, Trp131 (IN protein) | Contribute to binding affinity and specificity | researchgate.net |

| Van der Waals Interactions | Entire ligand surface | Phe131, Val135, Pro202 (Carbonic Anhydrase) | Optimize shape complementarity between ligand and target | nih.gov |

The electronic properties of the this compound analogues, such as their electrostatic potential and frontier molecular orbitals (HOMO and LUMO), are critical in modulating target binding. The distribution of electron density across the molecule determines its ability to engage in electrostatic interactions with the target.

As mentioned earlier, the presence of electron-withdrawing or electron-donating substituents can significantly alter the electronic character of the molecule and, consequently, its biological activity. nih.gov Quantum chemical calculations can provide insights into the electronic structure, helping to rationalize observed SAR and guide the design of new analogues with improved binding properties. researchgate.net The energy gap between the HOMO and LUMO is often correlated with the reactivity and stability of the compound, which in turn can influence its biological activity. researchgate.netnih.gov

Mechanistic Elucidation at the Molecular and Biochemical Levels

Enzyme Kinetic Studies for Inhibitory Mechanisms

The sulfonamide group is a well-established pharmacophore known to interact with various enzymes. The inhibitory mechanisms of imidazole (B134444) sulfonamides have been investigated against several key enzyme families.

Investigation of Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition by Sulfonamide Analogues

Sulfonamides are renowned for their antimicrobial properties, which stem from their ability to inhibit dihydropteroate synthetase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. biorxiv.orgbiorxiv.orgresearchgate.netnih.gov This pathway is absent in vertebrates, making DHPS an attractive target for selective toxicity. Sulfonamides act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA). biorxiv.orgresearchgate.net Their structural similarity to PABA allows them to bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. The inhibition of this pathway ultimately disrupts DNA synthesis and repair in bacteria.

Kinetic studies of various sulfonamides have quantified their inhibitory potency. For instance, sulfamethoxazole (B1682508) has been shown to inhibit DHPS from E. coli with a specific inhibition constant (Ki). biorxiv.org While direct kinetic data for 5-Methyl-1H-imidazole-4-sulfonamide is not extensively documented in publicly available literature, the established mechanism of the sulfonamide class provides a strong framework for its expected activity against DHPS.

Table 1: Inhibitory Activity of an Analogous Sulfonamide against Dihydropteroate Synthetase (DHPS)

| Compound | Target Enzyme | K_i (µM) |

| Sulfamethoxazole | E. coli DHPS | 5.1 biorxiv.org |

This table presents data for a representative sulfonamide to illustrate the typical inhibitory potency against DHPS.

Exploration of Carbonic Anhydrase (CA) Inhibition by Imidazole Sulfonamides

The sulfonamide moiety is a classic zinc-binding group, making sulfonamides potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. acs.org CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, and are involved in numerous physiological processes. Imidazole sulfonamides, in particular, have been extensively studied as CA inhibitors. acs.orgdergipark.org.trmdpi.commdpi.com

The primary mechanism of inhibition involves the sulfonamide group coordinating to the Zn(II) ion in the enzyme's active site, displacing or preventing the binding of a water molecule or hydroxide (B78521) ion essential for catalysis. acs.org The affinity and selectivity of these inhibitors for different CA isoforms (e.g., hCA I, II, IV, IX, XII) are influenced by the nature of the scaffold attached to the sulfonamide group. Kinetic studies have revealed that various imidazole- and sulfonamide-based compounds exhibit a wide range of inhibition constants (Ki), from nanomolar to micromolar concentrations, against different human (h) CA isoforms. dergipark.org.trmdpi.com For example, certain imidazolinone-based sulfonamide derivatives have demonstrated potent inhibition of hCA II, IV, and IX. dergipark.org.tr

Table 2: Inhibitory Activity of Imidazole Sulfonamide Analogues against Human Carbonic Anhydrase (hCA) Isoforms

| Compound Type | Target Isoform | K_i (nM) |

| Imidazolinone-based sulfonamide (analogue 1) | hCA I | 95.0 dergipark.org.tr |

| Imidazolinone-based sulfonamide (analogue 1) | hCA II | 0.83 dergipark.org.tr |

| Imidazolinone-based sulfonamide (analogue 1) | hCA IV | 6.90 dergipark.org.tr |

| Imidazolinone-based sulfonamide (analogue 1) | hCA IX | 12.4 dergipark.org.tr |

| Sulfonamide with tricyclic imide moiety (analogue 2) | hCA II | 2.4 mdpi.com |

| Sulfonamide with tricyclic imide moiety (analogue 3) | hCA XII | 14 mdpi.com |

This table showcases the inhibitory constants (Ki) of representative imidazole sulfonamide analogues against various hCA isoforms, highlighting the potential for potent and selective inhibition.

Research into Phospho-Histidine Phosphatase (PHP) Inhibition and Transition State Mimicry

Recent research has identified sulfonamide imidazole compounds as inhibitors of phosphohistidine (B1677714) phosphatase 1 (PHPT1), an enzyme involved in the dephosphorylation of phosphohistidine. While the specific inhibitory mechanism of this compound against PHPT1 is not fully elucidated, a doctoral thesis has reported IC50 values for several sulfonamide imidazole compounds in the low micromolar range (3–11 µM). This suggests a direct interaction with the enzyme, potentially through mimicry of the transition state of the dephosphorylation reaction. However, detailed kinetic studies and crystallographic data are needed to confirm this hypothesis. Other studies have identified covalent inhibitors of PHPT1, such as norstictic acid, with an IC50 value of 7.9 µM, though this compound is not a sulfonamide. nih.gov

Identification and Validation of Novel Molecular Targets for Imidazole Sulfonamides

Beyond the classical targets of sulfonamides, research has uncovered novel molecular targets for imidazole-containing sulfonamide derivatives. One such prominent target is the BRAF kinase, particularly the V600E mutant, which is a key driver in several cancers, including melanoma. nih.govresearchgate.net

A series of 4-(1H-imidazol-5-yl)pyridin-2-amine derivatives with a terminal sulfonamide were designed and synthesized, showing potent inhibitory activity against BRAF V600E. nih.gov Several of these compounds exhibited IC50 values in the nanomolar range, indicating high potency. nih.gov Computational studies, including molecular docking, have been employed to understand the binding modes of these inhibitors within the ATP-binding pocket of the kinase. researchgate.net

Table 3: Inhibitory Activity of Imidazole Sulfonamide Analogues against BRAF V600E

| Compound | Target | IC_50 (nM) |

| Analogue 15i | BRAF V600E | 76 nih.gov |

| Analogue 15j | BRAF V600E | 32 nih.gov |

| Analogue 16a | BRAF V600E | 35 nih.gov |

| Analogue 16d | BRAF V600E | 68 nih.gov |

This table presents the half-maximal inhibitory concentrations (IC50) of representative imidazole sulfonamide analogues against the BRAF V600E kinase.

Protein-Ligand Binding Affinity Determination

The therapeutic efficacy of a compound is intrinsically linked to its binding affinity for its molecular target. Determining this affinity, often expressed as the dissociation constant (Kd), is a critical step in drug discovery. For sulfonamides, the interaction with proteins is often driven by the sulfonamide group itself, which can participate in hydrogen bonding and interactions with metal ions, as seen with carbonic anhydrases.

While specific binding affinity data for this compound is scarce, studies on related molecules provide insights. For example, the binding of imidazole and its derivatives to heme proteins has been quantified, although the affinities can be weak, with Kd values in the molar range for certain interactions. nih.gov It is important to note that the addition of the sulfonamide group and other substituents on the imidazole ring would significantly alter these binding affinities. Computational methods are increasingly used to predict the binding affinity and pose of ligands within protein binding pockets, offering a way to prioritize compounds for experimental validation.

Allosteric Modulation and Orthosteric Binding Site Analysis

In addition to directly inhibiting enzyme activity at the active (orthosteric) site, some molecules can bind to a distinct (allosteric) site on a protein, modulating its function. This allosteric modulation can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the protein's activity.

Imidazole-containing compounds and sulfonamides have been identified as allosteric modulators for various receptors. For instance, certain imidazole derivatives act as positive allosteric modulators of the GABAA receptor. nih.gov Furthermore, sulfonamide derivatives have been developed as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGluR4). google.com The discovery of an allosteric inhibitory site on DHPS, though the identified inhibitor was not a sulfonamide, opens up the possibility of developing allosteric sulfonamide inhibitors that could overcome resistance mechanisms associated with the orthosteric site. acs.org Analysis of binding sites through techniques like X-ray crystallography is crucial to distinguish between orthosteric and allosteric binding and to guide the design of more specific and effective modulators.

Computational Chemistry and Theoretical Modeling of 5 Methyl 1h Imidazole 4 Sulfonamide and Its Interactions

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for elucidating the molecular basis of ligand-protein interactions.

While specific molecular docking studies for 5-Methyl-1H-imidazole-4-sulfonamide are not extensively documented in publicly available literature, research on closely related imidazole (B134444) sulfonamide derivatives provides significant insights into its potential biological targets and binding modes. The sulfonamide group is a well-established zinc-binding group, making enzymes that contain zinc in their active site, such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs), primary targets of interest. ekb.eg

Docking studies on various sulfonamide-based inhibitors reveal a common binding pattern. The sulfonamide moiety typically coordinates with the catalytic Zn²⁺ ion in the active site. The nitrogen atom of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens act as hydrogen bond acceptors, often interacting with key amino acid residues like threonine and histidine. ekb.egmdpi.com The imidazole ring can engage in various interactions, including hydrogen bonding (via the N-H group), π-π stacking with aromatic residues (like phenylalanine or tyrosine), and hydrophobic interactions. The methyl group at the 5-position of the imidazole ring can further enhance binding by occupying small hydrophobic pockets within the active site.

For example, molecular docking of novel urea-linked 1,2,3-triazole-benzenesulfonamide hybrids against human carbonic anhydrase (hCA) isoforms IX and XII showed that the sulfonamide moiety fits effectively into the active site, interacting with the Zn²⁺ ion. ekb.eg Similarly, docking of imidazole derivatives of sulfamethoxazole (B1682508) against the main protease (Mpro) of SARS-CoV-2 identified key hydrogen bonds with residues such as GLY143, CYS145, and HIS41. nih.gov Another study on 5-chloro-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide derivatives targeted lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal biosynthesis, to understand their antifungal action. researchgate.net

These studies collectively suggest that this compound likely interacts with enzyme active sites through a combination of zinc coordination, hydrogen bonding, and hydrophobic interactions, making it a promising candidate for inhibition of various metalloenzymes.

Table 1: Representative Molecular Docking Studies of Related Imidazole Sulfonamide Scaffolds

| Compound Class | Protein Target | Key Interactions/Findings | Reference |

| Imidazole derivatives of Sulfamethoxazole | SARS-CoV-2 Main Protease (Mpro) | Hydrogen bonds with GLY143, CYS145, HIS41; Hydrophobic interactions. | nih.gov |

| Urea-linked Triazole-benzenesulfonamides | Human Carbonic Anhydrase (hCA) IX & XII | Sulfonamide moiety interacts with the active site Zn²⁺ ion; Phenyl triazole tail forms hydrophilic and hydrophobic interactions. | ekb.eg |

| 2,4-Diaryl-5(4H)-imidazolones with Sulfonamide | Cyclooxygenase-2 (COX-2) | Sulfonamide group interacts with His-90 and Gln-192 in a hydrophilic pocket. | mdpi.com |

| 5-Chloro-imidazole-4-sulphonamides | Lanosterol 14α-demethylase (CYP51) | Docking performed to understand the mode of antifungal action. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Generation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are essential for predicting the activity of novel compounds and for optimizing lead structures. Pharmacophore modeling, a related technique, identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity.

Specific QSAR or pharmacophore models for this compound have not been detailed in the reviewed literature. However, numerous QSAR studies have been successfully applied to broader classes of imidazole and sulfonamide derivatives, highlighting key molecular descriptors that govern their activity. nih.gov

For instance, 2D-QSAR models developed for a series of imidazoles and sulfonamides with antidiabetic activity revealed the importance of descriptors such as the logarithm of the partition coefficient (SlogP), molecular weight (Mol.Wt), and the sum of E-state indices for bromine atoms (SsBrE-index). scispace.comresearchgate.net These models were validated statistically, showing good predictive power with squared cross-validation coefficients (q²) greater than 0.5 and predicted squared correlation coefficients (pred_r²) greater than 0.6. scispace.comresearchgate.net Another QSAR study on sulfur-containing sulfonamide derivatives with anticancer activity used a multiple linear regression (MLR) algorithm, yielding models with high reliability (R² values from 0.83 to 0.96). nih.gov

A pharmacophore model for an inhibitor like this compound would likely feature:

A zinc-binding feature corresponding to the sulfonamide group.

One or two hydrogen bond acceptor features from the sulfonyl oxygens.

A hydrogen bond donor feature from the sulfonamide N-H and/or the imidazole N-H.

A hydrophobic/aromatic feature representing the imidazole ring.

An additional hydrophobic feature for the methyl group.

The development of a robust QSAR model for a series of analogues based on the this compound scaffold would involve synthesizing a library of related compounds, evaluating their biological activity, calculating a wide range of molecular descriptors (topological, electronic, steric, and hydrophobic), and using statistical methods like MLR or partial least squares (PLS) to build and validate the predictive model. scispace.comnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Pathway Analysis

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, allowing for the study of conformational changes, solvent effects, and the stability of ligand-protein complexes. tandfonline.com While no MD simulations specifically focused on this compound were found, studies on analogous systems demonstrate the power of this technique.

MD simulations are frequently used to refine and validate the results of molecular docking. After a ligand is docked into a protein's active site, an MD simulation can assess the stability of the binding pose over time (typically nanoseconds to microseconds). Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues, are calculated to monitor conformational stability. mdpi.comnih.gov

For example, a 100-nanosecond MD simulation was used to confirm the stability of a complex between an imidazole derivative and the COVID-19 main protease, showing a stable conformation and binding pattern. tandfonline.com In a study of novel indazole-sulfonamides as anticancer agents, MD simulations affirmed the structural integrity of the ligand-kinase complexes, with minimal RMSD and RMSF fluctuations, and revealed that the interactions were dominated by stable hydrogen bonds and hydrophobic contacts. mdpi.com

For this compound, MD simulations could be employed to:

Assess Conformational Flexibility: Analyze the rotational freedom around the bond connecting the imidazole ring and the sulfonamide group to identify low-energy conformations in an aqueous environment.

Validate Docking Poses: Confirm the stability of predicted binding modes within a target enzyme's active site, ensuring that key interactions (like zinc coordination and hydrogen bonds) are maintained throughout the simulation.

Calculate Binding Free Energy: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to provide a more accurate estimation of the binding affinity of the ligand to its protein target. nih.gov

These simulations would provide a dynamic picture of the molecular interactions, offering deeper insights than static docking models alone and helping to prioritize candidates for synthesis and experimental testing.

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These methods can predict molecular geometry, orbital energies, electrostatic potential, and various reactivity descriptors. irjweb.comacs.org

For the parent compound, 1H-imidazole-4-sulfonamide, DFT calculations have determined a HOMO-LUMO energy gap of 5.2 eV, which suggests moderate reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is an important indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com

For this compound, the introduction of the electron-donating methyl group at the C5 position is expected to slightly raise the HOMO energy level and potentially decrease the HOMO-LUMO gap compared to the parent compound, thereby increasing its reactivity.

DFT calculations are also used to determine global reactivity descriptors, which provide quantitative measures of chemical reactivity and stability. irjweb.com These are calculated from the energies of the HOMO and LUMO based on Koopmans' theorem.

Table 2: Predicted Quantum Chemical Descriptors for Imidazole Sulfonamide Scaffolds

| Parameter | Formula | Description | Typical Value/Interpretation | Reference |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. For 1H-imidazole-4-sulfonamide, ΔE is 5.2 eV. | irjweb.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. | --- | researchgate.net |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. | --- | researchgate.net |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. | --- | irjweb.com |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. | A large HOMO-LUMO gap implies greater hardness and lower reactivity. | irjweb.com |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic power of a molecule. | --- | irjweb.com |

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow) around the sulfonyl oxygens and the imidazole nitrogen atoms, indicating these as sites for electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms of the amine groups, marking them as sites for nucleophilic attack. tandfonline.com

De Novo Design Strategies for Novel Imidazole Sulfonamide Scaffolds

De novo design involves the computational creation of novel molecular structures with desired properties, either by assembling small molecular fragments or by growing a molecule within a target's active site. mdpi.comresearchgate.net The this compound scaffold is an excellent starting point for such strategies due to its combination of two highly effective pharmacophores. nih.govnih.gov

Computational strategies can leverage this scaffold in several ways:

Fragment-Based Design: The 5-methyl-imidazole ring and the sulfonamide group can be used as individual fragments in de novo design algorithms. These algorithms can search for novel ways to connect these fragments or combine them with other fragments from a virtual library to generate new chemical entities that fit a specific protein binding site. A de novo design approach was successfully used to create 2,4,5-trisubstituted imidazoles as potential anti-malarial agents. mdpi.com

Scaffold Hopping: This technique aims to replace a central molecular core (the scaffold) with a structurally diverse but functionally equivalent group. Starting with a known inhibitor containing the this compound core, scaffold hopping algorithms can suggest alternative heterocyclic systems or linkers to discover novel chemotypes with potentially improved properties, such as better selectivity or pharmacokinetics. researchgate.netnih.gov

Structure Growing: An algorithm can start with a core fragment like this compound placed in a target active site (e.g., docked into carbonic anhydrase). The algorithm then systematically adds new functional groups or fragments, optimizing the structure at each step to maximize favorable interactions with the protein, effectively "growing" a potent inhibitor within the binding pocket.

The goal of these de novo strategies is to explore new chemical space and design novel molecules that retain the key binding interactions of the original scaffold while offering advantages in terms of potency, selectivity, or drug-like properties. The inherent "drug-likeness" of the imidazole and sulfonamide moieties makes this scaffold a promising and versatile foundation for computational drug design. researchgate.netnih.gov

Preclinical in Vitro and Mechanistic Cellular Research Paradigms

Development and Optimization of Biochemical Assays for Target Characterization

The initial stages of characterizing imidazole (B134444) sulfonamide derivatives involve biochemical assays to determine their direct interaction with purified molecular targets, most commonly enzymes. These assays are crucial for quantifying inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), and for understanding the structure-activity relationship (SAR) within a series of analogues.

The development of these assays is tailored to the specific enzyme class being targeted. For instance, in the context of antiviral research, assays have been developed for viral enzymes like the HIV-1 integrase and the SARS-CoV-2 main protease (Mpro). researchgate.netnih.gov For Mpro, a fluorescence resonance energy transfer (FRET) assay is commonly used, employing a fluorogenic peptide substrate that mimics the natural cleavage site of the protease. nih.gov Inhibition of the enzyme by a compound like an imidazole sulfonamide derivative prevents substrate cleavage, resulting in a measurable change in the fluorescent signal. nih.gov

Similarly, for kinase targets, which are frequently implicated in cancer, biochemical assays measure the inhibition of phosphate (B84403) transfer to a substrate peptide. Techniques such as AlphaScreen are high-throughput methods used to evaluate inhibitors against purified kinases like JNK and BRAFV600E. researchgate.netnih.gov For other enzyme targets like carbonic anhydrases, which are inhibited by many sulfonamides, assays measure the inhibition of the enzyme's catalytic activity on a specific substrate. The optimization of these assays often involves adjusting buffer conditions, substrate concentrations, and enzyme concentrations to ensure robust and reproducible results for screening and lead optimization. imi-care.eu

| Assay Type | Target Enzyme/Protein | Principle/Methodology | Application Example | Citation |

| FRET Assay | SARS-CoV-2 Mpro | Measurement of fluorescence signal change upon cleavage of a FRET-labeled peptide substrate. | Screening of isatin-based sulfonamides for Mpro inhibitory activity. | nih.gov |

| AlphaScreen | TRIM24 Bromodomain | Detection of inhibitor-mediated disruption of the interaction between the bromodomain and a biotinylated histone peptide. | Determining the IC₅₀ values of benzimidazole (B57391) sulfonamides against TRIM24. | nih.gov |

| Enzyme Inhibition Assay | Carbonic Anhydrase | Measuring the inhibition of the enzyme's hydratase or esterase activity using colorimetric or electrometric methods. | Characterizing imidazole sulfonamides as selective inhibitors of tumor-associated CA isoforms IX and XII. | |

| Filter Binding Assay | SARS-CoV-2 nsp14 N7-MTase | Quantifying the transfer of a radiolabeled methyl group (from ³H-SAM) to an RNA substrate. | Evaluating sulfonamide-based bisubstrate analogues as inhibitors of viral RNA capping. | imi-care.eu |

| Kinase Activity Assay | JNK, BRAFV600E | Measuring the inhibition of ATP-dependent phosphorylation of a specific peptide substrate. | Evaluating the potency of imidazole-pyrimidine-sulfonamide hybrids. | researchgate.net |

Cell-Based Assays for Mechanistic Pathway Elucidation

Following biochemical characterization, cell-based assays are essential for understanding how a compound affects cellular pathways, viability, and function in a more physiologically relevant context. These assays can confirm that a compound is cell-permeable and retains its activity within the complex intracellular environment.

The diverse structures of imidazole sulfonamide analogues lead to a wide range of specific cellular responses. In antiviral research, cell-based assays measure the ability of compounds to inhibit viral replication in host cells. For example, certain 5-formyl-1H-imidazole-4-carboxamide analogues have demonstrated moderate inhibition of HIV-1 in cell-based antiviral assays. researchgate.net

In the context of oncology, a primary cellular response studied is cytotoxicity against cancer cell lines. Pyrimidine-based imidazole sulfonamides have shown potent antitumor activity against lines such as the MCF-7 breast cancer and B16-F10 mouse melanoma cell lines. ekb.eg Similarly, quinoline–imidazole–piperidine (B6355638) hybrids containing a sulfonamide fragment have shown high potency against various cancer cell lines, including those with specific EGFR mutations like HCC827 and NCI-H1975. mdpi.com

Beyond cytotoxicity, these compounds can modulate specific inflammatory pathways. For instance, certain imidazole-pyrimidine-sulfonamide hybrids have been shown to significantly inhibit the release of nitric oxide and the production of prostaglandin (B15479496) E2 (PGE2) in macrophage cell models, indicating a potent anti-inflammatory response. researchgate.net

| Imidazole Sulfonamide Analogue Class | Cellular Response | Cell Model | Assay/Endpoint | Citation |

| 5-Formyl-1H-imidazole-4-carboxamides | Antiviral Activity | HIV-1 infected cells | Percentage inhibition of viral activity | researchgate.net |

| Pyrimidine-based Imidazole Sulfonamides | Antitumor Activity | MCF-7, B16-F10 cells | IC₅₀ determination | ekb.eg |

| Quinoline-imidazole-piperidine Hybrids | Antiproliferative Activity | HCC827, NCI-H1975 cells | IC₅₀ determination | mdpi.com |

| Imidazole-pyrimidine-sulfonamide Hybrids | Anti-inflammatory Activity | RAW 264.7 macrophages | Inhibition of NO and PGE2 production | researchgate.net |

| 5-Chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulphonamide | Anticandidal Activity | Candida albicans | In vitro susceptibility testing | chemsociety.org.ngresearchgate.net |

The imidazole moiety is present in molecules known to modulate the activity of various ion channels, which are critical for cellular signaling. Studies at the cellular level investigate how these compounds affect ion flux and membrane potential. Electrophysiological techniques and fluorescence-based assays are primary tools for this research.

For example, the compound GR65630, which contains a 5-methyl-1H-imidazol-4-yl group, is a known modulator of 5-HT₃ receptors, a class of ligand-gated ion channels. nih.gov Research on related sulfonamide structures has also explored their effects on voltage-gated potassium channels, such as the Kv7 family, which are important in regulating neuronal excitability. google.com Furthermore, medicinal chemistry efforts to develop other imidazole-based therapeutics have included screening for off-target effects on critical ion channels like the human Ether-à-go-go-Related Gene (hERG) potassium channel to ensure cardiovascular safety. acs.org The modulation of transient receptor potential (TRP) channels, a diverse family of cation channels, by small molecules is another active area of investigation, with specific assays like calcium recording used to screen for effects on TRPC1/4/5 channels. whiterose.ac.ukmdpi.com

Post-translational modifications (PTMs) are critical for regulating protein function, and their disruption is a key mechanism for many therapeutic agents. While direct evidence for the interference of 5-Methyl-1H-imidazole-4-sulfonamide with N-phosphorylation is not prominent in the reviewed literature, related analogues have been shown to interfere with other forms of phosphorylation.

Specifically, imidazole-pyrimidine-sulfonamide hybrids have been evaluated for their ability to inhibit key signaling kinases. researchgate.net Western blot analysis in A375 melanoma cells treated with these compounds revealed a dose-dependent inhibition of MEK1/2 and ERK1/2 phosphorylation, key components of the MAPK/ERK signaling pathway that is often dysregulated in cancer. researchgate.net This demonstrates that sulfonamide-based imidazole compounds can mechanistically act by preventing the phosphorylation of downstream effector proteins, thereby disrupting oncogenic signaling cascades. researchgate.net

Mechanistic Studies on Cell Proliferation and Viability in Research Models

A cornerstone of preclinical in vitro cancer research is the assessment of a compound's effect on cancer cell proliferation and viability. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to determine cell viability by measuring mitochondrial metabolic activity. jrespharm.comnih.govmdpi.com This assay is routinely used to calculate the IC₅₀ value, which quantifies the concentration of a compound required to inhibit the viability of a cell population by 50%.

Studies on various imidazole sulfonamide derivatives have reported a broad range of cytotoxic activities across numerous cancer cell lines. mdpi.commdpi.com For example, certain novel sulfonamide derivatives have shown IC₅₀ values in the low micromolar range against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines. mdpi.com

Beyond simple viability, mechanistic studies delve into how these compounds halt cell proliferation. Cell cycle analysis, often performed using flow cytometry, can reveal if a compound causes cells to arrest in a specific phase of the cell cycle. An imidazole-pyrimidine-sulfonamide derivative, for instance, was found to arrest A375 melanoma cells in the G0-G1 phase. researchgate.net Furthermore, these compounds can induce programmed cell death, or apoptosis. This can be assessed by detecting markers like the depolarization of the mitochondrial membrane potential or the induction of DNA damage, as indicated by the presence of γ-H2AX foci. researchgate.netnih.gov

| Compound Class/Derivative | Cell Line | IC₅₀ (µM) | Mechanism | Citation |

| Imidazole-pyrimidine-sulfonamide (14d) | A375 (Melanoma) | 0.63 | G0-G1 phase cell cycle arrest | researchgate.net |

| Imidazole-pyrimidine-sulfonamide (14d) | K-562 (Leukemia) | 0.91 | Inhibition of JNK and BRAFV600E | researchgate.net |

| Quinoline–imidazole–piperidine Hybrid (5) | HCC827 (Lung Cancer) | 0.010 | EGFR inhibition | mdpi.com |

| Benzimidazole-sulfonamide (9a) | HeLa (Cervical Cancer) | >50 | Low cytotoxicity observed | nih.gov |

| Triazolo-isatin Sulfonamide (6b) | VERO-E6 (Antiviral Assay) | 4.33 (as EC₅₀) | SARS-CoV-2 Mpro inhibition | nih.gov |

| Imidazole-based Ruthenium Complex (1) | MDA-MB-231 (Breast Cancer) | ~25 (Hypoxia) | Apoptosis induction, SubG1 arrest | researchgate.net |

Subcellular Localization and Target Engagement Studies in Cultured Cells

A critical step in validating a drug's mechanism of action is to confirm that it reaches its intended subcellular location and engages with its molecular target within living cells. Several advanced techniques are employed for this purpose.

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement. researchgate.net This assay is based on the principle that a ligand binding to its target protein stabilizes the protein against heat-induced denaturation. In one study, CETSA was used to confirm that a PEPCK inhibitor reached the mitochondria and engaged with its target, PEPCK-M, in live mouse embryonic fibroblast cells. researchgate.net

Immuno-precipitation or pulldown-based assays combined with mass spectrometry can identify the proteins that interact with a compound. Another sophisticated method is the NanoBRET™ (Nanobioluminescence Resonance Energy Transfer) assay, which can be used to quantify compound binding to a specific target protein in real-time within living cells, providing data on binding affinity and residence time. acs.org

AlphaLisa (Amplified Luminescent Proximity Homestead Assay) technology has also been adapted for cellular assays to measure target engagement. nih.gov For example, a cellular AlphaLisa assay was developed to measure the displacement of the TRIM24 protein from its endogenous binding partner, histone H3, in HeLa cells, allowing for the quantification of an inhibitor's cellular potency (EC₅₀). nih.gov These target engagement studies are crucial for bridging the gap between biochemical potency and cellular activity, ensuring that a compound's observed cellular effects are indeed due to the modulation of its intended target. acs.orgresearchgate.net

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Mechanistic Insights

The elucidation of the precise molecular mechanisms by which this compound exerts its biological effects can be significantly advanced through the integration of high-throughput omics technologies. Proteomics and metabolomics, in particular, offer a global and unbiased view of the cellular perturbations induced by the compound, moving beyond single-target-based assays to provide a holistic understanding of its mode of action. thermofisher.com These approaches are instrumental in identifying not only the primary targets but also the downstream signaling cascades and metabolic reprogramming events that are modulated. nih.govnih.gov

Proteomic Profiling for Target Deconvolution and Pathway Analysis

Proteomics enables the large-scale identification and quantification of the entire protein complement (the proteome) of a cell or tissue under specific conditions. In the context of this compound, treating cultured cells (e.g., cancer cell lines) with the compound and comparing their proteome to that of untreated control cells can reveal proteins whose expression levels or post-translational modifications are significantly altered. Methodologies such as mass spectrometry-based shotgun proteomics are central to these investigations. rsc.org

A hypothetical study might involve the treatment of a relevant cancer cell line with this compound, followed by protein extraction, digestion, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data would be analyzed to identify differentially expressed proteins. For instance, a significant downregulation of key enzymes involved in a particular oncogenic pathway or the upregulation of proteins associated with apoptosis could provide critical mechanistic clues.

Table 1: Hypothetical Proteomic Analysis of a Cancer Cell Line Treated with this compound

| Protein Name | Gene Symbol | Fold Change (Treated/Control) | p-value | Putative Function |

| Casein Kinase 1 Epsilon | CSNK1E | -2.5 | <0.01 | Cell cycle regulation, Wnt signaling |

| Pyruvate Kinase M2 | PKM2 | -1.8 | <0.05 | Glycolysis, cancer metabolism |

| Bcl-2-associated X protein | BAX | +2.1 | <0.05 | Apoptosis induction |

| Heat Shock Protein 90 | HSP90AA1 | -1.5 | <0.05 | Protein folding, cell signaling |

| Cyclin D1 | CCND1 | -2.8 | <0.01 | G1/S phase transition |

This table presents hypothetical data for illustrative purposes.

Metabolomic Profiling for Understanding Metabolic Reprogramming

Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) within a biological system. nih.gov Cancer cells, for example, exhibit profound metabolic reprogramming, and understanding how a compound like this compound perturbs these altered metabolic states can reveal crucial aspects of its anticancer mechanism. nih.gov Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are the cornerstones of metabolomic analysis. nih.gov

In a potential study, the metabolic profile of cells treated with this compound would be compared to that of untreated cells. The identification of significant changes in the levels of key metabolites can illuminate the metabolic pathways that are impacted. For example, a decrease in glycolytic intermediates coupled with an increase in metabolites of the pentose (B10789219) phosphate pathway might suggest a shift in glucose metabolism. A study on fasudil, a derivative of 5-isoquinoline sulfonamide, successfully utilized metabolomics to identify 68 endogenous differential metabolites in response to the compound. portlandpress.com Similarly, research on the KRASG12D inhibitor MRTX1133 combined proteomics and metabolomics to gain a deeper understanding of its mechanism of action in pancreatic cancer cells. biorxiv.org

Table 2: Illustrative Metabolomic Profile of a Cancer Cell Line Following Treatment with this compound

| Metabolite | Metabolic Pathway | Fold Change (Treated/Control) | p-value |

| Glucose-6-phosphate | Glycolysis/Pentose Phosphate Pathway | -1.9 | <0.01 |

| Lactate | Glycolysis | -2.3 | <0.01 |

| Ribose-5-phosphate | Pentose Phosphate Pathway | +1.7 | <0.05 |

| Glutamine | Amino Acid Metabolism | -1.5 | <0.05 |

| Alpha-ketoglutarate | TCA Cycle | +1.4 | <0.05 |

| N-acetylaspartate | Amino Acid Metabolism | -1.6 | <0.05 |

This table presents hypothetical data for illustrative purposes.

The integration of proteomic and metabolomic data provides a powerful, multi-layered approach to understanding the cellular response to this compound. researchgate.net By correlating changes in protein expression with alterations in metabolite levels, researchers can construct more comprehensive and robust models of the compound's mechanism of action, identify potential biomarkers of response or resistance, and discover novel therapeutic targets. thno.org

Advanced Analytical Methodologies for Research and Characterization of Imidazole Sulfonamides

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopy is the cornerstone of molecular structure elucidation. By interacting with molecules using various forms of electromagnetic radiation, spectroscopic techniques provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR are used to map the proton and carbon framework of 5-Methyl-1H-imidazole-4-sulfonamide.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals provide a wealth of information. For this compound, specific proton signals are expected. The proton on the imidazole (B134444) ring (C2-H) would likely appear as a singlet in the aromatic region. The methyl protons (CH₃) would also produce a singlet, but at a much higher field (lower ppm value). The protons of the sulfonamide group (SO₂NH₂) and the imidazole N-H proton often appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration. mdpi.commdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.comnih.gov Each unique carbon atom in the molecule produces a distinct signal. For this compound, signals corresponding to the carbons of the imidazole ring, the methyl carbon, and the carbon attached to the sulfonamide group would be observed at characteristic chemical shifts. mdpi.com The table below summarizes the anticipated NMR data based on analyses of similar structures.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Signal Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.5 - 8.5 | Singlet | Imidazole C2-H |

| ¹H | ~7.0 - 8.0 (broad) | Singlet | Sulfonamide NH₂ |

| ¹H | ~10.0 - 12.0 (broad) | Singlet | Imidazole N-H |

| ¹H | ~2.2 - 2.6 | Singlet | Methyl (CH₃) |

| ¹³C | ~135 - 145 | Singlet | Imidazole C2 |

| ¹³C | ~120 - 130 | Singlet | Imidazole C4 |

| ¹³C | ~115 - 125 | Singlet | Imidazole C5 |

| ¹³C | ~10 - 15 | Singlet | Methyl (CH₃) |

Note: Predicted values are based on data from analogous imidazole sulfonamide structures. Actual values may vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. dvpublication.comripublication.com For this compound, the FTIR spectrum would display characteristic absorption bands. The N-H stretching vibrations of the imidazole ring and the sulfonamide group would appear as broad bands in the region of 3200-3400 cm⁻¹. The S=O stretching vibrations of the sulfonamide group are typically strong and appear in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions. Stretching vibrations for C=N and C=C bonds within the imidazole ring are expected in the 1600-1450 cm⁻¹ range. uminho.ptresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within conjugated systems. dvpublication.com The imidazole ring is an aromatic heterocycle, which will result in characteristic UV absorption peaks. The presence of the sulfonamide and methyl groups will influence the position and intensity of these absorptions. Typically, imidazole derivatives show absorption maxima related to π→π* transitions. uminho.pt

Table 2: Key Spectroscopic Data (FTIR & UV-Vis) for Imidazole Sulfonamides

| Technique | Vibration/Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| FTIR | N-H Stretch (Imidazole, Sulfonamide) | 3200 - 3400 |

| FTIR | C-H Stretch (Aromatic, Aliphatic) | 3100 - 3000, 2950 - 2850 |

| FTIR | C=N, C=C Stretch (Imidazole Ring) | 1600 - 1450 |

| FTIR | S=O Asymmetric & Symmetric Stretch | 1350 - 1300, 1160 - 1120 |

| UV-Vis | π→π* Transition | ~210 - 280 nm |

Note: Data is generalized from typical values for the identified functional groups. dvpublication.com

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. mdpi.com Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula, providing definitive confirmation of the compound's identity. For this compound (C₄H₆N₄O₂S), HRMS would be used to verify its exact theoretical mass, distinguishing it from any other compounds with the same nominal mass. nih.govcolab.ws This is particularly crucial for confirming the successful synthesis and for identifying unknown metabolites in biological studies.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of a synthesized compound and for its isolation.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment of non-volatile or thermally unstable compounds like this compound. nih.gov The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. nih.gov

For analyzing imidazole sulfonamides, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like formic or phosphoric acid to ensure good peak shape. sielc.comsielc.com By monitoring the column eluent with a UV detector, a chromatogram is produced where the area of the peak corresponding to this compound is proportional to its concentration. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. nih.gov

Table 3: Typical HPLC Parameters for Imidazole Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength appropriate for the imidazole chromophore (e.g., 230-270 nm) |

| Retention Time | Dependent on exact conditions and compound polarity |

Note: These are representative parameters and would be optimized for the specific analysis of this compound. nih.govnih.govsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov However, it is primarily suitable for compounds that are volatile and thermally stable. Sulfonamides, including this compound, are generally non-volatile due to their polar nature.

Therefore, to analyze them using GC-MS, a derivatization step is required to convert the polar N-H groups into less polar, more volatile moieties. nih.gov This can be achieved by reacting the compound with agents like diazomethane (B1218177) or silylating agents. Once derivatized, the compound can be vaporized and separated on the GC column based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides structural information and acts as a highly specific detector. youtube.com While effective, the need for derivatization makes GC-MS a more complex and less direct method than HPLC for this class of compounds. nih.gov

Biophysical Techniques for Ligand-Target Interaction Studies

The comprehensive characterization of the interaction between a small molecule like this compound and its biological target involves the determination of several key parameters. These include the binding affinity (how tightly the ligand binds), the kinetics of the interaction (the rates of association and dissociation), and the thermodynamic forces driving the binding event.

Microscale Thermophoresis (MST) for Binding Affinity Measurements

Microscale Thermophoresis is a powerful and versatile technology used to quantify biomolecular interactions in solution. The technique measures the directed movement of molecules in a microscopic temperature gradient, which is influenced by changes in their hydration shell, size, and charge upon binding to a ligand. By labeling one of the binding partners (typically the macromolecule) with a fluorophore, the change in its thermophoretic movement upon titration with a non-fluorescent ligand, such as this compound, can be monitored.

A typical MST experiment involves a series of capillaries containing a fixed concentration of the fluorescently labeled target and varying concentrations of the ligand. The change in the normalized fluorescence is plotted against the ligand concentration, and the resulting binding curve is fitted to an appropriate binding model to determine the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity.

In a hypothetical study of this compound interacting with a target protein, the following data might be generated:

| Parameter | Value |

| Ligand | This compound |

| Target | [Hypothetical Target Protein] |

| Dissociation Constant (Kd) | [Hypothetical Value, e.g., 10 µM] |

| Method | Microscale Thermophoresis (MST) |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. In an SPR experiment, one of the interactants (the receptor, typically a protein) is immobilized on a sensor chip with a gold surface. A solution containing the other interactant (the analyte, in this case, this compound) is then flowed over the surface. The binding of the analyte to the immobilized receptor causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.

This real-time monitoring provides a detailed view of the binding process, including the association phase (when the analyte is flowing over the surface) and the dissociation phase (when the analyte solution is replaced by buffer). From the resulting sensorgram, the association rate constant (ka) and the dissociation rate constant (kd) can be determined. The equilibrium dissociation constant (Kd) can then be calculated as the ratio of kd to ka.

A prospective SPR analysis of this compound could yield the following kinetic data:

| Parameter | Value |

| Analyte | This compound |

| Immobilized Ligand | [Hypothetical Target Protein] |

| Association Rate (ka) | [Hypothetical Value, e.g., 1 x 104 M-1s-1] |

| Dissociation Rate (kd) | [Hypothetical Value, e.g., 1 x 10-2 s-1] |

| Dissociation Constant (Kd) | [Hypothetical Value, e.g., 1 µM] |

This table illustrates the type of data obtained from SPR experiments and is based on hypothetical values due to the absence of specific data for this compound in the available literature.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry is considered the gold standard for measuring the thermodynamics of biomolecular interactions. It directly measures the heat change that occurs when a ligand binds to a target molecule. In an ITC experiment, a solution of the ligand (this compound) is titrated in small aliquots into a sample cell containing the target protein. The heat released or absorbed upon each injection is measured by a highly sensitive calorimeter.

The resulting data provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). The change in Gibbs free energy (ΔG) can then be calculated. This information is invaluable for understanding the driving forces behind the binding event, whether it is enthalpically driven (due to hydrogen bonding and van der Waals interactions) or entropically driven (often due to the release of ordered water molecules from the binding interface).

A potential thermodynamic profile for the interaction of this compound with its target, as determined by ITC, might look as follows:

| Thermodynamic Parameter | Value |

| Ligand | This compound |

| Target | [Hypothetical Target Protein] |

| Binding Stoichiometry (n) | [Hypothetical Value, e.g., 1.0] |

| Dissociation Constant (Kd) | [Hypothetical Value, e.g., 5 µM] |

| Enthalpy Change (ΔH) | [Hypothetical Value, e.g., -20 kJ/mol] |

| Entropy Change (TΔS) | [Hypothetical Value, e.g., 10 kJ/mol] |

| Gibbs Free Energy Change (ΔG) | [Hypothetical Value, e.g., -30 kJ/mol] |

The data in this table are hypothetical and serve to illustrate the parameters obtained from an ITC experiment, as specific thermodynamic data for this compound is not currently available in the public domain.

Challenges, Future Directions, and Emerging Research Avenues

Overcoming Methodological Challenges in Complex System Studies

A significant hurdle in advancing the study of imidazole (B134444) sulfonamides is the complexity of evaluating their behavior in biological systems. Many initial studies on antistaphylococcal compounds, for instance, are limited to in vitro testing without progressing to in vivo models, which are crucial for understanding the true therapeutic potential and limitations of a compound. tandfonline.com The variety of methods used to determine biological activity also complicates direct comparisons between different potential drugs. tandfonline.com

To navigate these complexities, researchers are increasingly turning to computational and theoretical techniques. Methods such as molecular docking, Density Functional Theory (DFT), and Petra/Osiris/Molinspiration (POM) analysis are employed to predict how these molecules will interact with their biological targets. imist.ma For example, molecular docking can help validate experimental findings by predicting the binding affinity and conformation of a compound within a protein's active site, with a root-mean-square deviation (RMSD) value near 2 Å and a negative energy score often used as criteria for a successful prediction. imist.ma Molecular dynamics simulations further allow for the observation of the stability and flexibility of the compound-protein complex under physiological conditions. tandfonline.com These computational approaches provide a rational basis for optimizing molecular structures to improve their pharmacokinetic and pharmacodynamic properties. mdpi.com

Addressing Research Gaps in Imidazole Sulfonamide Biology

Several critical gaps remain in the biological understanding of imidazole sulfonamides. A primary issue is that for many derivatives, the precise mechanism of action is either unknown or has only been suggested through in silico studies. tandfonline.com While the classical mechanism for sulfonamides involves the inhibition of the folate biosynthetic pathway, novel derivatives may act through different pathways, and elucidating these is a key research objective. tandfonline.com

Furthermore, there is a pressing need for more comprehensive biological evaluation. Many studies on antibacterial sulfonamides have focused on methicillin-susceptible Staphylococcus aureus (MSSA) without providing data on resistant strains like MRSA. tandfonline.com A significant portion of research also lacks direct comparison with established drugs, making it difficult to assess the relative efficacy of new compounds. tandfonline.com Future research must prioritize closing these gaps by conducting robust in vivo studies, determining the mechanisms of action for novel compounds, and performing comparative analyses against existing treatments.

| Research Gap | Proposed Strategy |

| Lack of in vivo data for many compounds. tandfonline.com | Prioritize animal model studies for promising in vitro candidates to assess efficacy, pharmacokinetics, and safety. |

| Unknown mechanisms of action. tandfonline.com | Employ target identification studies, genetic screening, and proteomic approaches to elucidate biological targets. |

| Limited data on resistant bacterial strains. tandfonline.com | Systematically screen new derivatives against a panel of drug-resistant pathogens, such as MRSA and VRSA. |

| Insufficient comparative studies. tandfonline.com | Include established drugs as positive controls in biological assays for direct comparison of potency and efficacy. |

| Development of selectivity. researcher.life | Design and synthesize derivatives with modifications aimed at increasing selectivity for microbial targets over human enzymes. |

Exploration of Novel Research Applications for Imidazole Sulfonamide Derivatives